molecular formula C10H10N4 B13893849 4-N-pyridin-4-ylpyridine-3,4-diamine

4-N-pyridin-4-ylpyridine-3,4-diamine

Cat. No.: B13893849
M. Wt: 186.21 g/mol
InChI Key: IHGZOCSHQUFQCW-UHFFFAOYSA-N
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Description

4-N-Pyridin-4-ylpyridine-3,4-diamine is a heterocyclic aromatic compound featuring two pyridine rings connected via a diamine (-NH₂) group at the 3- and 4-positions. The substitution of a pyridin-4-yl group at the 4-position introduces unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

4-N-pyridin-4-ylpyridine-3,4-diamine

InChI

InChI=1S/C10H10N4/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8/h1-7H,11H2,(H,12,13,14)

InChI Key

IHGZOCSHQUFQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-pyridin-4-ylpyridine-3,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of 4-N-pyridin-4-ylpyridine-3,4-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-N-pyridin-4-ylpyridine-3,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-N-pyridin-4-ylpyridine-3,4-diamine involves its interaction with molecular targets such as potassium channels. By inhibiting potassium channel efflux, the compound increases the duration of the action potential, leading to enhanced acetylcholine release and muscle contraction . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-N-pyridin-4-ylpyridine-3,4-diamine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents/Modifications Key Properties/Applications Research Findings
4-N-Pyridin-4-ylpyridine-3,4-diamine Pyridin-4-yl at 4-N position Potential DNA intercalator Limited direct data; inferred from analogs
4-Diethylaminopyridine () Diethylamine at 4-position Catalyst in acylation reactions NMR δ 1.1 (t, CH₃), 3.2 (q, NCH₂)
IC2 (6-Methylquinazoline-2,4-diamine) () Quinazoline core with methyl group DNA intercalation Comparable activity to doxorubicin
IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) () Pyridopyrimidine core with methyl group DNA intercalation Higher intercalation than doxorubicin
4-N-(4-Methanesulfonylphenyl)pyridine-3,4-diamine () Methanesulfonylphenyl at 4-N position Unknown; likely antitumor agent Structural analog with sulfonyl group
4-N-(3-Chloro-2-methylphenyl)pyridine-3,4-diamine () Chloro-methylphenyl at 4-N position Unknown; potential enzyme inhibitor Steric effects from chloro-methyl group

Key Insights from Structural Comparisons:

Sulfonyl or chloro groups () may improve solubility or target-specific interactions in enzyme inhibition.

Biological Activity: IC5 () demonstrates superior DNA intercalation compared to doxorubicin, suggesting that bicyclic pyridopyrimidine cores enhance planar stacking with DNA base pairs. This implies that 4-N-pyridin-4-ylpyridine-3,4-diamine’s dual pyridine rings might exhibit similar or reduced intercalation due to steric hindrance . Quinoline-derived diamines () show AKT1 inhibitory activity, highlighting the role of aromatic bicyclic systems in kinase targeting.

Synthetic Utility: 4-Diethylaminopyridine () is widely used as a catalyst, whereas pyridine-3,4-diamine derivatives (–7) are tailored for biomedical applications, reflecting substituent-driven functional specialization.

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